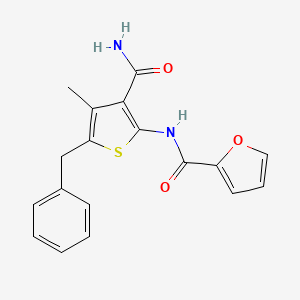

N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-11-14(10-12-6-3-2-4-7-12)24-18(15(11)16(19)21)20-17(22)13-8-5-9-23-13/h2-9H,10H2,1H3,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFTYUUONYJCKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CO2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms the carbon-carbon bond between the thiophene and the benzyl group. This reaction requires a palladium catalyst and a boronic acid derivative of the benzyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions: N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbamoyl group can be reduced to amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted furans.

Scientific Research Applications

Anticancer Activity

N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide has shown promising anticancer properties in various studies:

- Mechanisms of Action:

- Induction of Apoptosis: The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2).

- Cell Cycle Arrest: It induces S-phase arrest in cancer cells, inhibiting their proliferation.

Case Study Data:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HepG2 (liver cancer) | 10 | Apoptosis induction |

| MCF-7 (breast cancer) | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound exhibits notable antimicrobial effects against a range of pathogens:

Mechanisms of Action:

- Disruption of bacterial cell membranes.

- Inhibition of essential bacterial enzymes.

Case Study Data:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | 5 |

| S. aureus | 6.25 |

| Mycobacterium tuberculosis | 3.12 |

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects:

Mechanisms:

- Inhibition of pro-inflammatory cytokines.

- Modulation of COX-2 enzyme activity.

Summary of Research Findings

Numerous studies have highlighted the efficacy of this compound across different biological assays:

- Anticancer Efficacy: A series of experiments revealed that the compound effectively inhibited the growth of various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics.

- Antimicrobial Screening: In vitro tests indicated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics, particularly against resistant strains.

Mechanism of Action

The mechanism by which N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Thiophene-2-carboxamide Derivatives (Anticancer Activity)

Key analogs include:

Key Findings :

- Substituent Impact : Halogenation (e.g., Cl, F) on the benzyl group enhances cytotoxicity, as seen in 5f. The target compound lacks halogens but includes a carbamoyl group, which may improve solubility or target binding.

- Thiophene Modifications : The target’s 3-carbamoyl and 4-methyl groups are unique; these could sterically hinder interactions or introduce hydrogen-bonding capabilities compared to simpler thiophene analogs.

Key Findings :

- Structural Divergence : The target’s thiophene scaffold distinguishes it from hydrazinyl/oxadiazole (a2–a5) or thiourea (3–4) derivatives, which exhibit insecticidal or antioxidant activities. Thiophene’s aromaticity and electronic properties may favor interactions with biological targets like kinases or receptors.

- Functional Groups: The carbamoyl group in the target contrasts with thiourea (C=S) groups in , which are critical for antioxidant radical scavenging.

Naphthofuran Derivatives (Antibacterial Activity)

describes naphtho[2,1-b]furan derivatives with antibacterial properties, such as compound 5a-d. While structurally distinct from the target (naphthofuran vs. thiophene-furan hybrid), these compounds share carboxamide and nitro groups:

Key Differences :

- Bioactivity : Nitro groups in naphthofurans correlate with antibacterial activity, whereas the target’s methyl and carbamoyl groups may redirect activity toward eukaryotic targets (e.g., anticancer) .

Biological Activity

N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide, often abbreviated as BMF, is a synthetic compound that has garnered significant interest in scientific research due to its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of the biological activity of BMF, including its mechanism of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

BMF is characterized by its unique molecular structure, which includes a thiophene ring substituted with a benzyl and carbamoyl group, along with a furan ring attached to a carboxamide group. The molecular formula is with a molecular weight of approximately 356.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N2O3S |

| Molecular Weight | 356.5 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZNGZCRGXKWSQEO-UHFFFAOYSA-N |

The biological activity of BMF is primarily linked to its interaction with specific molecular targets within cells. Preliminary studies suggest that BMF may exert its effects by inhibiting key enzymes involved in cell proliferation and survival pathways. This is particularly relevant in cancer biology, where such mechanisms can lead to enhanced cytotoxicity against tumor cells.

Cytotoxicity and Anticancer Activity

Research has demonstrated that BMF exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies using the NCI 60-cell line panel have shown that BMF has growth inhibition concentrations (GI50) in the nanomolar range across multiple cancer types.

Table 1: Cytotoxicity Profile of BMF

| Cell Line | GI50 (nM) |

|---|---|

| U87 (Glioblastoma) | 200 ± 60 |

| HCT-8 (Colon Cancer) | 101.5 |

| MDA-MB-435 (Breast Cancer) | 119.5 |

These findings indicate that BMF is particularly effective against glioblastoma and breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Studies

A notable study highlighted the efficacy of BMF in combination with radiation therapy. When administered alongside a 4-Gy dose of radiation, the compound demonstrated synergistic effects, significantly reducing cell viability compared to radiation alone . This indicates that BMF could be a valuable adjunct in cancer treatment protocols, potentially overcoming resistance to conventional therapies.

Structure-Activity Relationship (SAR)

The biological activity of BMF can also be understood through structure-activity relationship studies. Modifications to the thiophene and furan rings can influence the compound's potency and selectivity against different cancer cell types. For instance, variations in substituents on the benzyl group have been shown to alter cytotoxic effects significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.